4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline
Description
Properties
IUPAC Name |
4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-15-6-4-14(5-7-15)13-19-9-11-20(12-10-19)16-3-1-2-8-18-16/h1-8H,9-13,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWICBCNMAZLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aniline group exhibits classic aromatic substitution behavior. While direct electrophilic substitution is limited due to deactivation by the amino group, the methylene-linked piperazine-pyridine system enables unique reactivity:
Key finding: Diazonium intermediates derived from this compound show enhanced stability compared to simple anilines due to conjugation with the piperazine nitrogen lone pairs.
Piperazine Ring Modifications
The secondary amines in the piperazine moiety participate in characteristic heterocyclic reactions:
2.1 Alkylation
-
Reagents: Alkyl halides (R-X) in DCM with K₂CO₃
-
Products: N-alkylated derivatives (mono- and di-substituted)
2.2 Acylation
-
Optimal conditions: Acetyl chloride in THF with Et₃N (0°C → RT)
-
Product stability: Acetylated products show reduced water solubility (logP +0.9)
Redox Transformations
The compound undergoes both oxidation and reduction processes:
Oxidation Pathways
| Oxidizing Agent | Conditions | Major Product |
|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 80°C | Quinone-imine derivative |
| H₂O₂/Fe²⁺ | Fenton-like conditions | N-oxide formation on pyridine |
Reduction Characteristics
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine while preserving the piperazine structure
-
NaBH₄ selectively reduces imine bonds if present in derivatives
Cross-Coupling Reactions
The aromatic system participates in modern coupling methodologies:
Suzuki-Miyaura Coupling
-
Partner: Aryl boronic acids
-
Catalyst: Pd(PPh₃)₄
-
Yield range: 55-78% (dependent on boronic acid substituents)
Buchwald-Hartwig Amination
-
Amine partners: Primary/secondary amines
-
Ligand: Xantphos
-
Key advantage: Enables C-N bond formation without pre-functionalization
Condensation Reactions
The primary amine engages in Schiff base formation:
| Carbonyl Partner | Solvent | Yield (%) | Imine Stability |
|---|---|---|---|
| Benzaldehyde | EtOH | 92 | Stable >6 months |
| 2-Pyridinecarboxaldehyde | DCM | 88 | Hygroscopic |
| Acetophenone | Toluene | 67 | Requires acid catalysis |
Recent studies show these Schiff bases exhibit enhanced metal chelation capacity compared to simple aniline derivatives .
Complexation Behavior
The nitrogen-rich structure forms stable coordination complexes:
Metal Binding Preferences
| Metal Ion | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | N(pyridine)-N(piperazine) | 12.4 ± 0.3 |
| Fe³⁺ | Tetradentate chelation | 9.8 ± 0.2 |
| Pd²⁺ | Square-planar coordination | 14.1 ± 0.5 |
These complexes show potential catalytic activity in Heck coupling reactions .
Polymerization Potential
Under oxidative conditions (APS/TEMPO system), the compound undergoes oxidative polymerization to form:
-
Conducting polyaniline analogs
-
Surface resistivity: 10³-10⁵ Ω/sq (doping-dependent)
-
Thermal stability: Decomposition onset at 285°C
This comprehensive analysis demonstrates that 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline serves as a versatile building block in organic synthesis, coordination chemistry, and materials science. Its reactivity profile combines classical aniline chemistry with modern transition-metal catalyzed transformations, enabled by the unique electronic effects of the piperazine-pyridine scaffold.
Scientific Research Applications
4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline involves its interaction with various molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an antagonist or agonist at serotonin receptors, influencing neurotransmitter signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
The aniline-piperazine scaffold is highly modular, with variations in substituents, linkers, and functional groups influencing physicochemical and biological properties. Below is a comparative analysis of PPMA and key analogs:
Table 1: Structural Comparison of PPMA and Analogous Compounds
Functional Implications
Corrosion Inhibition
PPMA’s corrosion inhibition efficacy is linked to its ability to adsorb onto metal surfaces via the amine (-NH₂) and pyridine’s lone pairs . Analogs with sulfonyl linkers (e.g., 4-(Piperidin-1-ylsulfonyl)aniline) may exhibit reduced adsorption due to the electron-withdrawing sulfonyl group, which diminishes the electron density of the aniline amine .
Bioactivity and Drug Design
- Sulfonamide Analogs : Compounds like 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)aniline (9f) incorporate sulfonamide groups, common in enzyme inhibitors (e.g., carbonic anhydrase). Their nitro and sulfonyl groups enhance binding to hydrophobic enzyme pockets .
Electronic and Steric Effects
- Methyl vs. Pyridine Substituents: Replacing PPMA’s pyridine with a methyl group (4-(4-Methylpiperazino)aniline) increases the piperazine’s basicity (pKa ~9.5 vs. ~6.5 for pyridine-substituted analogs), altering protonation states in physiological environments .
- Nitro Groups : The nitro substituent in 5-(4-Methylpiperazin-1-yl)-2-nitroaniline deactivates the aromatic ring, reducing the nucleophilicity of the aniline amine and stabilizing the compound against oxidation .
Biological Activity
4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline, with the molecular formula C16H20N4, is an organic compound notable for its structural features derived from piperazine and pyridine. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a pyridine moiety and an aniline group, contributing to its unique chemical behavior and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H20N4 |
| Molecular Weight | 268.36 g/mol |
| CAS Number | 1016763-96-4 |
Antimicrobial Properties
Research indicates that derivatives of piperazine and pyridine exhibit significant antimicrobial activity. The specific compound has been investigated for its efficacy against various bacterial strains. A study demonstrated that compounds with similar structures showed inhibition against Gram-positive bacteria, suggesting that this compound may possess similar properties.
Anticancer Activity
The biological activity of this compound extends to anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
The proposed mechanism involves the interaction of the compound with specific receptors or enzymes that are critical in cancer progression. For instance, it may inhibit certain kinases involved in tumor growth or promote the activation of apoptotic pathways.
Study 1: Antimicrobial Efficacy
In a comparative study assessing various piperazine derivatives, this compound was found to exhibit a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests a moderate level of antimicrobial activity, warranting further exploration into its potential as an antibacterial agent.
Study 2: Cancer Cell Line Testing
A recent investigation evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, highlighting its potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, comparisons can be made with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(1-Piperazinyl)aniline | Similar piperazine structure | Moderate antimicrobial activity |
| 3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline | Structural variant | Enhanced anticancer properties observed |
Q & A
Q. What are the established synthetic routes for 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline, and what critical parameters influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution and reductive amination. A common approach involves reacting 4-nitrobenzyl bromide with 1-(pyridin-2-yl)piperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at 80–100°C for 12–24 hours. The nitro group is then reduced using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride in methanol. Key parameters affecting yield include:
- Solvent choice : DMF enhances reactivity but may require rigorous drying.
- Temperature control : Excess heat can lead to byproducts like N-alkylation or oxidation.
- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) or recrystallization (ethanol/water) improves purity .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Structural confirmation requires multi-spectral analysis:
- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm), piperazine methylene (δ 2.5–3.5 ppm), and aniline NH₂ (δ ~5.0 ppm, broad).
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z corresponding to [M+H]⁺ (calculated for C₁₆H₁₉N₅: 289.16 g/mol).
- HPLC : Purity ≥95% with a C18 column (acetonitrile:water + 0.1% TFA).
- X-ray crystallography (if crystalline): Resolves bond angles and confirms stereoelectronic effects .
Q. What biochemical assays are used to determine its receptor binding profile?
- Methodological Answer : Radioligand binding assays (e.g., for serotonin or dopamine receptors) are standard:
- Competitive binding : Incubate with ³H-labeled antagonists (e.g., ketanserin for 5-HT₂A) and measure displacement via scintillation counting.
- Functional assays : Use CHO cells expressing GPCRs to assess cAMP or calcium flux.
- Selectivity screening : Test against off-target receptors (e.g., α₁-adrenergic, histamine H₁) to identify polypharmacology risks. EC₅₀/IC₅₀ values are normalized to reference agonists/antagonists .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific pharmacological targets?
- Methodological Answer : Systematic modifications include:
- Piperazine ring substitution : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance receptor affinity (see for chloro analog data).
- Aniline substituents : Replace NH₂ with methyl or methoxy to modulate lipophilicity (logP) and blood-brain barrier penetration.
- Linker variation : Replace the methylene bridge with ethylene or carbonyl groups to alter conformational flexibility.
Use parallel synthesis and high-throughput screening to evaluate analogs. Prioritize compounds with <10 nM affinity and >100-fold selectivity .
Q. What computational approaches predict the pharmacokinetic properties and toxicity of this compound?
- Methodological Answer : Employ in silico tools to model:
- ADME : SwissADME predicts bioavailability (Lipinski’s Rule of Five), CYP450 metabolism, and P-glycoprotein substrate potential.
- Toxicity : ProTox-II estimates hepatotoxicity and mutagenicity via machine learning.
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., 5-HT₁A docking using Schrödinger Maestro) to refine binding poses.
Validate predictions with in vitro assays (e.g., microsomal stability, Ames test) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Address discrepancies through:
- Assay standardization : Control variables like cell passage number, buffer pH, and incubation time.
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., Prism) to identify outliers or trends.
- Probe dependency : Test activity using orthogonal methods (e.g., FRET vs. radioligand binding).
- Chemical verification : Confirm compound identity and purity via COSY NMR or LC-MS to rule out batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
